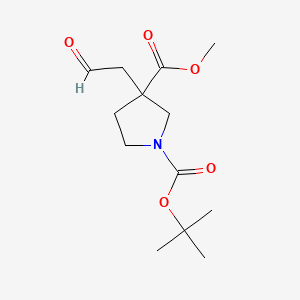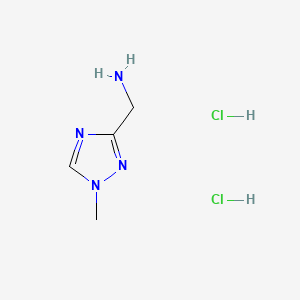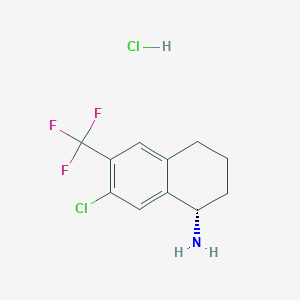
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method involves the reaction of a suitable precursor with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, providing a sustainable and scalable method for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Alcohol derivatives.
Deprotection: Amino acid derivatives without the Boc group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic studies, it may act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. The presence of the Boc group and fluorine atoms can affect its binding affinity and reactivity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group instead of fluorine atoms.
Boc-Dap-OH: Contains a Boc-protected amino group but differs in the backbone structure.
Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This makes it particularly useful in fluorine chemistry and for applications requiring specific electronic and steric effects.
Eigenschaften
Molekularformel |
C10H17F2NO4 |
|---|---|
Molekulargewicht |
253.24 g/mol |
IUPAC-Name |
methyl 4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
SRJNSQAUCPDXSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)


![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)

